molecular formula C22H20N6 B3039198 Synucleozid CAS No. 502139-01-7

Synucleozid

Numéro de catalogue B3039198
Numéro CAS: 502139-01-7
Poids moléculaire: 368.4 g/mol
Clé InChI: TZRXNWCLKYWDNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synucleozid (also known as NSC 377363) is a potent inhibitor of the SNCA mRNA that encodes the α-synuclein protein . It selectively targets the α-synuclein mRNA 5′ UTR at the designed IRE site, decreases the amount of SNCA mRNA loaded into polysomes, and thereby inhibits SNCA translation . It has potential for the investigation of Parkinson’s disease .


Synthesis Analysis

The synthesis of Synucleozid involves targeting a feature of the RNA that encodes alpha-synuclein: an iron-responsive element (IRE) that limits translation of the RNA into alpha-synuclein protein when iron concentrations are too low . Using a computer program called Inforna, small molecules were designed to specifically bind to the IRE . The lead compounds were synthesized and tested on cells in dishes .


Molecular Structure Analysis

The molecular weight of Synucleozid is 368.43 and its chemical formula is C22H20N6 . It is known to bind to the A bulge near the base of the IRE hairpin .


Chemical Reactions Analysis

While specific chemical reactions involving Synucleozid are not detailed in the search results, it is known that Synucleozid selectively targets the α-synuclein mRNA 5′ UTR at the designed IRE site .

Applications De Recherche Scientifique

Targeting α-Synuclein in Parkinson's Disease

One significant application of Synucleozid is in the context of Parkinson's disease and related neurological disorders. Synucleozid selectively targets the messenger RNA encoding α-synuclein, a protein implicated in Parkinson's disease, thereby inhibiting its translation and reducing protein levels. This effect provides cytoprotective outcomes in cells, demonstrating the potential of targeting undruggable proteins at the mRNA level as a disease-modifying strategy for Parkinson’s disease and other α-synucleinopathies (Zhang et al., 2020).

Synucleozid and DNA Interactions

Synucleozid's impact extends to DNA interactions. α-Synuclein, the protein targeted by Synucleozid, is involved in DNA repair processes. The protein colocalizes with DNA damage response components and facilitates the non-homologous end-joining reaction, a crucial DNA repair pathway. Alterations in α-synuclein levels, potentially modifiable by Synucleozid, could impact DNA repair mechanisms and contribute to the development of therapeutic strategies for Lewy body disorders (Schaser et al., 2019).

Investigating Synucleozid's Effects on Synucleinopathies

Synucleozid could play a role in researching synucleinopathies – disorders characterized by α-synuclein accumulation. These include Parkinson's disease, dementia with Lewy bodies, multiple system atrophy, and others. Understanding the impact of Synucleozid on α-synuclein levels could provide insights into the pathogenesis and potential treatment strategies for these disorders (Oliveira et al., 2021).

Role in Neurodegeneration and Synaptic Function

Synucleozid's ability to modulate α-synuclein levels could shed light on the protein's roles in neurodegeneration and synaptic function. α-Synuclein, associated with early synaptic dysfunction, is a key player in Parkinson's disease pathology. By altering its levels, Synucleozid may help explore the physiological and pathological roles of α-synuclein in neurodegenerative processes (Ghiglieri et al., 2018).

Mécanisme D'action

Synucleozid works by selectively targeting the α-synuclein mRNA 5′ UTR at the designed IRE site . This reduces the amount of SNCA mRNA loaded into polysomes, thereby inhibiting SNCA translation . It has been shown to reduce α-synuclein protein levels .

Safety and Hazards

While specific safety and hazard information for Synucleozid is not detailed in the search results, it is generally recommended to ensure adequate ventilation, use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing, and provide accessible safety shower and eye wash station when handling such compounds .

Orientations Futures

Synucleozid has shown promise in the investigation of Parkinson’s disease . It supports the strategy of targeting RNA as a way of treating disorders that involve proteins that are resistant to drug-based manipulation . Future research may focus on further development of Synucleozid and similar compounds, as well as exploration of other potential targets within the mRNA of undruggable proteins .

Propriétés

IUPAC Name

2-[4-(4-carbamimidoylanilino)phenyl]-1H-indole-6-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6/c23-21(24)14-5-9-18(10-6-14)27-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)28-19/h1-12,27-28H,(H3,23,24)(H3,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRXNWCLKYWDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Synucleozid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Synucleozid
Reactant of Route 2
Synucleozid
Reactant of Route 3
Reactant of Route 3
Synucleozid
Reactant of Route 4
Synucleozid
Reactant of Route 5
Reactant of Route 5
Synucleozid
Reactant of Route 6
Synucleozid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.